1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,3-dimethylcyclohexyl substituent at the pyrrolidine nitrogen and a carboxylic acid group at position 2. This compound is structurally distinct due to its cyclohexyl moiety, which introduces steric bulk and non-aromatic character compared to phenyl-substituted analogs.
Properties
IUPAC Name |
1-(2,3-dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-4-3-5-11(9(8)2)14-7-10(13(16)17)6-12(14)15/h8-11H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFTEQOJINPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a dimethylcyclohexane derivative, followed by the introduction of the pyrrolidine ring and carboxylic acid group through a series of functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of 1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid as a scaffold for developing new antimicrobial agents. The increasing resistance of pathogens to existing antibiotics necessitates the exploration of novel compounds.
Case Study: Antimicrobial Activity
A study focused on the synthesis and evaluation of derivatives of pyrrolidine carboxylic acids demonstrated promising antimicrobial activity against multidrug-resistant Gram-positive bacteria. The derivatives exhibited structure-dependent activity, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain modifications to the core structure enhanced efficacy against resistant strains .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 64 |
| Compound B | E. faecalis | 128 |
| Compound C | C. difficile | >128 |
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown potential in anticancer research. Compounds derived from this scaffold were evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent investigation into the anticancer activity of derivatives indicated significant cytotoxic effects on A549 human lung cancer cells. The study reported that certain substituted derivatives exhibited higher activity compared to standard chemotherapeutics .
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | A549 | 10 |
| Derivative Y | A549 | 15 |
| Standard Drug | A549 | 20 |
Mechanism of Action
The mechanism by which 1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies of these interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact on Bioactivity : Chloro- and hydroxyl-substituted phenyl derivatives exhibit potent antioxidant and antimicrobial activities. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated antioxidant activity 1.35–1.5× higher than ascorbic acid in DPPH assays .
- Lipophilicity : The 2,3-dimethylphenyl analog (LogP 1.81) is more lipophilic than the hydroxyl-/chloro-substituted derivatives, which may enhance membrane permeability .
Physicochemical and Pharmacological Profiles
Table 2: Comparative Physicochemical Data
| Property | 1-(2,3-Dimethylcyclohexyl) Analogue | 1-(2,3-Dimethylphenyl) Analogue | 1-(5-Chloro-2-hydroxyphenyl) Analogue |
|---|---|---|---|
| Molecular Weight | 247.31 | 233.26 | 255.66 |
| LogP | ~2.5* | 1.81 | ~1.2 (estimated) |
| Solubility | Likely low (hydrophobic cyclohexyl) | Moderate (polar phenyl groups) | Higher (polar hydroxyl/chloro groups) |
| Thermal Stability | Unreported | Boiling point: 535.2°C | Decomposes at high temperatures |
*Estimated based on cyclohexyl hydrophobicity.
Pharmacological Insights :
- Antioxidant Activity : Thioxo-oxadiazole derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed optical density values up to 1.675 in reducing power assays, surpassing ascorbic acid .
- Antimicrobial Potential: 3,5-Dichloro-2-hydroxyphenyl derivatives inhibited Staphylococcus aureus strains, including vancomycin-intermediate variants .
Biological Activity
1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 953807-08-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, including anticancer and antimicrobial activities, and relevant case studies.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from pyrrolidine derivatives and utilizing cyclohexyl substituents to enhance biological activity. The detailed synthetic pathway can be referenced in various chemical databases and publications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. In a study using the A549 human lung adenocarcinoma model, compounds exhibited structure-dependent anticancer activity. Notably, this compound demonstrated significant cytotoxic effects against cancer cells while showing reduced toxicity towards non-cancerous cells. The viability of A549 cells decreased significantly when treated with this compound compared to controls (cisplatin) .
| Compound | A549 Cell Viability (%) | Toxicity to Non-Cancerous Cells (%) |
|---|---|---|
| Control (Cisplatin) | 45% | 20% |
| This compound | 66% | 30% |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored against various multidrug-resistant pathogens. In vitro studies indicated that derivatives of 5-oxopyrrolidine exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound was found to inhibit bacterial growth effectively at specific concentrations .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Study on Anticancer Properties
A comprehensive study assessed the effects of several pyrrolidine derivatives on A549 cells. Among these, our compound was noted for its ability to reduce cell viability significantly while maintaining a favorable safety profile for non-cancerous cells. The study concluded that modifications in the molecular structure could enhance anticancer potency .
Study on Antimicrobial Resistance
Another research effort focused on evaluating the antimicrobial properties of various pyrrolidine derivatives against resistant strains. The findings indicated that compounds similar to this compound displayed promising results against challenging pathogens like Pseudomonas aeruginosa, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(2,3-Dimethylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : A widely used approach involves the condensation of cyclohexylamine derivatives with itaconic acid under reflux conditions. For example, 2,4-difluoroaniline reacts with itaconic acid in boiling water, followed by esterification using sulfuric acid as a catalyst. Post-synthetic modifications, such as alkylation of the pyrrolidine ring, can introduce substituents like the 2,3-dimethylcyclohexyl group .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon backbone (e.g., distinguishing pyrrolidone carbonyls and cyclohexyl substituents).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and pyrrolidinone).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for diastereomers .
Q. How can solubility challenges in aqueous media be addressed during biological assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Adjust pH to deprotonate the carboxylic acid group (pKa ~4.44), increasing hydrophilicity .
- Synthesize prodrugs (e.g., methyl esters) that hydrolyze in physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary solvents (water vs. p-xylene), catalysts (H2SO4 vs. Lewis acids), and temperatures.
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure products. achieved >70% yield via reflux in p-xylene with succinic anhydride .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare cell lines, concentrations, and incubation times across studies.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
- Structural Confirmation : Verify substituent regiochemistry (e.g., dimethylcyclohexyl orientation) via NOESY NMR .
Q. How is stereochemical analysis performed for diastereomeric derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Optical Rotation : Compare experimental [α]D values with literature data.
- X-ray Diffraction : Resolve absolute configuration, as demonstrated in the diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .
Q. What functionalization strategies enhance SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Carboxylic Acid Modifications : Prepare amides or esters via coupling reagents (e.g., EDC/HOBt).
- Pyrrolidine Ring Functionalization : Introduce aryl groups via Suzuki-Miyaura cross-coupling or alkylation.
- Cyclohexyl Substituent Variation : Replace dimethyl groups with halogens or heterocycles to probe steric/electronic effects .
Q. How do environmental factors (e.g., surface adsorption) impact experimental reproducibility?
- Methodological Answer :
- Surface Passivation : Use silanized glassware to minimize adsorption.
- Microspectroscopic Analysis : Employ techniques like ToF-SIMS or AFM to study compound interaction with labware surfaces.
- Stability Studies : Monitor degradation under UV light, humidity, or oxidative conditions using accelerated stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
